An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 2-oxo-1-cyclooctanecarboxylate
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 2-oxo-1-cyclooctanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Cyclic β-Keto Ester
Ethyl 2-oxo-1-cyclooctanecarboxylate is a valuable organic compound featuring a cyclooctanone backbone substituted with an ethoxycarbonyl group at the alpha position.[1] As a member of the β-keto ester class of molecules, its structure is characterized by a ketone and an ester functional group separated by a single carbon, which imparts a unique and highly useful reactivity profile.[2] This arrangement makes the α-proton exceptionally acidic and the molecule a versatile precursor for the synthesis of a wide range of more complex carbocyclic structures. While less commonly cited than its five- and six-membered ring counterparts, the cyclooctane derivative serves as a key building block for creating elaborate molecular architectures, particularly in the fields of natural product synthesis and medicinal chemistry.
This guide provides a comprehensive overview of the synthesis, core chemical properties, and synthetic applications of Ethyl 2-oxo-1-cyclooctanecarboxylate, offering field-proven insights for its effective utilization in a research and development setting.
Core Molecular and Physical Properties
Summarizing the fundamental characteristics of the title compound provides a necessary foundation for its application in synthesis.
| Property | Value | Source |
| CAS Number | 4017-56-5 | [1][3][4][5] |
| Molecular Formula | C₁₁H₁₈O₃ | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| Purity | ≥97% (Typical) | [1][3] |
Synthesis via Dieckmann Condensation
The primary and most efficient method for synthesizing Ethyl 2-oxo-1-cyclooctanecarboxylate is through the Dieckmann condensation, an intramolecular Claisen condensation of a linear diester.[6][7][8] The logical precursor for an eight-membered ring is a ten-carbon dioic acid ester, specifically diethyl sebacate (diethyl decanedioate).
The causality behind this choice of reaction is the ability to form a new carbon-carbon bond intramolecularly, which is essential for creating the cyclic structure. The reaction is base-catalyzed, typically using a strong base like sodium ethoxide, to deprotonate one of the α-carbons, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. The subsequent loss of an ethoxide leaving group and a final acidic workup yields the desired cyclic β-keto ester.[9] The formation of five- and six-membered rings is generally most favorable, but the Dieckmann condensation is also an effective route for seven- and eight-membered rings.[6][9]
Caption: Dieckmann condensation workflow for synthesis.
Experimental Protocol: Synthesis (Analogous Method)
This protocol is adapted from standard procedures for Dieckmann condensations.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry round-bottom flask with a reflux condenser and a dropping funnel.
-
Base Formation: Add anhydrous ethanol to the flask, followed by the careful, portion-wise addition of sodium metal (1.1 equivalents). The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reactant Addition: Add diethyl sebacate (1.0 equivalent) dropwise to the sodium ethoxide solution.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully acidify with a dilute aqueous acid (e.g., HCl or H₂SO₄) to a pH of ~6-7.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation.
Spectroscopic Characterization (Predicted)
While specific spectra for Ethyl 2-oxo-1-cyclooctanecarboxylate are not widely published, its key spectroscopic features can be reliably predicted based on its functional groups and the analysis of analogous compounds.[10][11][12][13]
-
¹H NMR: The spectrum is expected to show a triplet at ~1.3 ppm (3H) and a quartet at ~4.2 ppm (2H), characteristic of the ethyl ester group. The numerous methylene protons of the cyclooctane ring would appear as a complex multiplet in the region of ~1.5-2.5 ppm. The single α-proton is a methine proton and would likely appear as a triplet around 3.5 ppm.
-
¹³C NMR: The spectrum would feature two distinct carbonyl signals: one for the ketone (~200-210 ppm) and one for the ester (~170 ppm). The carbon of the -OCH₂- group of the ester would appear around 60 ppm, while the ester's methyl carbon would be near 14 ppm. The α-carbon would be expected around 50-60 ppm, with the remaining six methylene carbons of the ring appearing in the 20-40 ppm range.
-
IR Spectroscopy: The infrared spectrum will be dominated by two strong carbonyl stretching bands. The ketone C=O stretch is expected around 1710-1725 cm⁻¹, and the ester C=O stretch at a slightly higher frequency, around 1735-1750 cm⁻¹. A strong C-O stretch for the ester will also be present in the 1100-1300 cm⁻¹ region.
Core Reactivity and Synthetic Applications
The synthetic utility of cyclic β-keto esters is primarily driven by the acidity of the α-proton located between the two carbonyl groups.[14] This facilitates the formation of a stabilized enolate, which is a potent nucleophile.[15]
Enolate Formation and α-Alkylation
The most common and powerful application of this compound is in C-C bond formation via α-alkylation.[15] Treatment with a moderately strong base, such as sodium ethoxide, readily removes the acidic α-proton to generate a nucleophilic enolate. This enolate can then react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to install an alkyl group at the C1 position.[15] This reaction provides a versatile method for generating a wide variety of substituted cyclooctanone frameworks.[15]
Caption: General workflow for the α-alkylation reaction.
This protocol is a general procedure adaptable for various alkyl halides.
-
Base Preparation: In a dry, inert-atmosphere flask, prepare a solution of sodium ethoxide in anhydrous ethanol as described in the synthesis protocol.
-
Enolate Formation: Cool the sodium ethoxide solution to 0-5 °C. Add Ethyl 2-oxo-1-cyclooctanecarboxylate (1.0 equivalent) dropwise with stirring. Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.[15]
-
Alkylation: Add the desired alkyl halide (1.1-1.2 equivalents) dropwise to the enolate solution at room temperature.[15]
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours or until TLC indicates consumption of the starting material.[15]
-
Workup and Purification: Cool the reaction, neutralize with a saturated aqueous solution of ammonium chloride (NH₄Cl), and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the resulting crude product by vacuum distillation or column chromatography.
Hydrolysis and Decarboxylation
Following α-alkylation, the ethoxycarbonyl group can be removed through a sequence of hydrolysis and decarboxylation to yield a 2-substituted cyclooctanone.[16] This is a fundamental transformation that makes β-keto esters such powerful synthetic intermediates.[16]
The process typically involves saponification (base-catalyzed hydrolysis) of the ester to a carboxylate salt, followed by acidification. The resulting β-keto acid is thermally unstable and readily loses carbon dioxide (decarboxylates) upon gentle heating to furnish the corresponding ketone.[16][17]
Caption: Pathway for hydrolysis and decarboxylation.
-
Saponification: In a round-bottom flask, dissolve the α-alkylated β-keto ester in methanol or ethanol. Add an aqueous solution of sodium or potassium hydroxide (e.g., 1 M NaOH).[17]
-
Hydrolysis: Heat the mixture to reflux until the hydrolysis is complete, as monitored by TLC.[16]
-
Acidification & Decarboxylation: After cooling, carefully acidify the reaction mixture to a pH of 1-2 with a concentrated acid like HCl.[16] Gentle heating may be applied to facilitate the decarboxylation, which is often visible by the evolution of CO₂ gas.[16][17]
-
Workup and Purification: Extract the final ketone product with an organic solvent three times. Combine the organic extracts, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure. The crude ketone can be purified by vacuum distillation or column chromatography.[16]
Role in Drug Discovery and Development
While specific applications of Ethyl 2-oxo-1-cyclooctanecarboxylate in marketed drugs are not prominent, its value lies in its role as a versatile synthetic intermediate. The ability to construct substituted eight-membered ring systems is of significant interest in medicinal chemistry. Carbocyclic scaffolds provide a rigid framework for the precise spatial arrangement of functional groups, which is critical for specific interactions with biological targets like enzymes and receptors.[16] The methodologies described herein—alkylation followed by decarboxylation—allow for the systematic synthesis of libraries of substituted cyclooctanones, which can be further elaborated to explore structure-activity relationships (SAR) in a drug discovery program.
Conclusion
Ethyl 2-oxo-1-cyclooctanecarboxylate is a potent and versatile chemical building block. Its core utility is derived from the facile formation of a nucleophilic enolate, enabling the construction of diverse α-substituted cyclooctanone derivatives. A thorough understanding of its synthesis via the Dieckmann condensation and its fundamental reactivity—namely alkylation and decarboxylation—empowers researchers and drug development professionals to leverage this scaffold for the creation of novel and complex molecular targets. The protocols and mechanistic insights provided in this guide serve as a foundational resource for the practical application of this valuable reagent.
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